molecular formula C14H10O B11958117 1,4-Epoxyanthracene, 1,4-dihydro- CAS No. 22187-13-9

1,4-Epoxyanthracene, 1,4-dihydro-

Cat. No.: B11958117
CAS No.: 22187-13-9
M. Wt: 194.23 g/mol
InChI Key: HGJPEPUVSFPTMJ-UHFFFAOYSA-N
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Description

1,4-Epoxyanthracene, 1,4-dihydro- is an organic compound with the molecular formula C14H10O. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features an epoxide group at the 1,4-positions of the anthracene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Epoxyanthracene, 1,4-dihydro- can be synthesized through several methods. One common approach involves the epoxidation of anthracene derivatives. The reaction typically employs peracids such as m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which subsequently reacts with the anthracene derivative to form the epoxide .

Industrial Production Methods

Industrial production of 1,4-Epoxyanthracene, 1,4-dihydro- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,4-Epoxyanthracene, 1,4-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Epoxyanthracene, 1,4-dihydro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,4-Epoxyanthracene, 1,4-dihydro- involves its interaction with molecular targets through its epoxide group. The epoxide group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also interact with specific enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

1,4-Epoxyanthracene, 1,4-dihydro- can be compared with other anthracene derivatives, such as:

  • 9-(4-Phenyl)anthracene
  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

These compounds share a similar anthracene core but differ in their substituents, which influence their chemical and physical properties.

Properties

CAS No.

22187-13-9

Molecular Formula

C14H10O

Molecular Weight

194.23 g/mol

IUPAC Name

15-oxatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10,13-hexaene

InChI

InChI=1S/C14H10O/c1-2-4-10-8-12-11(7-9(10)3-1)13-5-6-14(12)15-13/h1-8,13-14H

InChI Key

HGJPEPUVSFPTMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C4C=CC(C3=CC2=C1)O4

Origin of Product

United States

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